2-Amino-5-(pentafluorothio)benzonitrile
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Overview
Description
2-Amino-5-(pentafluorothio)benzonitrile is a synthetic compound with the molecular formula C7H5F5N2S and a molecular weight of 244.19 g/mol . This compound is characterized by the presence of an amino group, a nitrile group, and a pentafluorothio group attached to a benzene ring.
Preparation Methods
One common synthetic route includes the reaction of 2,5-dichlorobenzonitrile with pentafluorothio anion under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the reaction .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
2-Amino-5-(pentafluorothio)benzonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Amino-5-(pentafluorothio)benzonitrile has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Amino-5-(pentafluorothio)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The presence of the pentafluorothio group enhances its binding affinity and specificity, making it a potent modulator of biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparison with Similar Compounds
2-Amino-5-(pentafluorothio)benzonitrile can be compared with other similar compounds, such as:
2-Amino-5-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a pentafluorothio group, resulting in different chemical properties and reactivity.
2-Amino-5-(chlorothio)benzonitrile:
The uniqueness of this compound lies in the presence of the pentafluorothio group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-5-(pentafluoro-λ6-sulfanyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)6-1-2-7(14)5(3-6)4-13/h1-3H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSKWNLAJJVWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159727-27-2 |
Source
|
Record name | 2-Amino-5-(pentafluorothio)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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